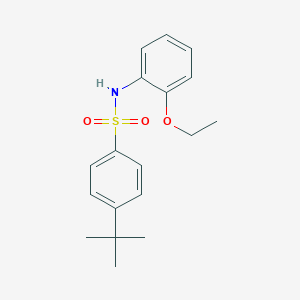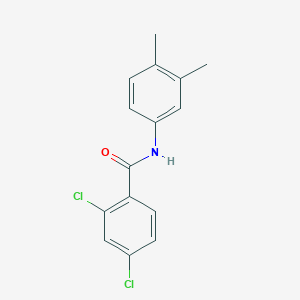
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a synthetic organic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group and a dimethylpyrimidinyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chlorophenol with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-chlorophenol by the amine group of 4,6-dimethyl-2-pyrimidinylamine, followed by acetylation to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis, including the use of catalysts and temperature control. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorophenoxy and dimethylpyrimidinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3), leading to the formation of substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different substituents on the chlorophenoxy or dimethylpyrimidinyl groups.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a
Propiedades
Fórmula molecular |
C14H14ClN3O2 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-7-10(2)17-14(16-9)18-13(19)8-20-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Clave InChI |
XRISSHSHRQQMOF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dimethyl 5-[(3-cyclohexylpropanoyl)amino]isophthalate](/img/structure/B311884.png)







